molecular formula C14H20N2O2 B5277903 Phenol, 2-[3-(1-morpholyl)propyliminomethyl]-

Phenol, 2-[3-(1-morpholyl)propyliminomethyl]-

Cat. No.: B5277903
M. Wt: 248.32 g/mol
InChI Key: MBZHORGUJVHIJX-UHFFFAOYSA-N
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Description

Phenol, 2-[3-(1-morpholyl)propyliminomethyl]- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, linked to the phenol structure through a propyliminomethyl group. The unique structure of this compound imparts it with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[3-(1-morpholyl)propyliminomethyl]- typically involves a multi-step process. One common method starts with the preparation of the morpholine derivative, which is then reacted with a suitable aldehyde to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[3-(1-morpholyl)propyliminomethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced imine derivatives.

    Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.

Scientific Research Applications

Phenol, 2-[3-(1-morpholyl)propyliminomethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-[3-(1-morpholyl)propyliminomethyl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can enhance its solubility and bioavailability. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-[3-(1-morpholyl)propyliminomethyl]- is unique due to its combination of a phenol group with a morpholine ring linked through a propyliminomethyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3-morpholin-4-ylpropyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14-5-2-1-4-13(14)12-15-6-3-7-16-8-10-18-11-9-16/h1-2,4-5,12,17H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZHORGUJVHIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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